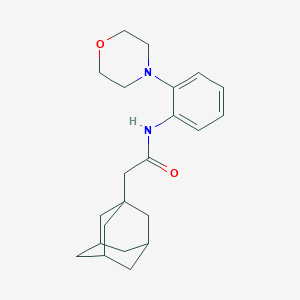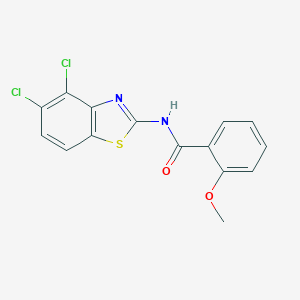![molecular formula C17H20N2O2 B244557 N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide](/img/structure/B244557.png)
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide, commonly known as MPFA, is a potent and selective agonist for the μ-opioid receptor. It is a synthetic compound that has been widely studied for its potential use in the treatment of pain and addiction.
Wirkmechanismus
MPFA acts as an agonist for the μ-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When MPFA binds to the μ-opioid receptor, it activates a signaling pathway that leads to the modulation of pain and reward pathways in the brain. This results in the reduction of pain perception and the activation of reward centers, which can lead to feelings of euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPFA are primarily related to its activity at the μ-opioid receptor. It has been shown to have potent analgesic effects, with a potency similar to that of morphine. MPFA has also been shown to have potent antinociceptive effects in animal models of pain. In addition, MPFA has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPFA for lab experiments is its high affinity and selectivity for the μ-opioid receptor. This allows for precise modulation of pain and reward pathways in the brain. However, one limitation of MPFA is its potential for abuse and addiction, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of MPFA. One area of research is the development of more selective agonists for the μ-opioid receptor, which could reduce the potential for abuse and addiction. Another area of research is the investigation of the use of MPFA in combination with other drugs for the treatment of pain and addiction. Finally, the use of MPFA in the study of the neural circuits involved in pain and reward pathways could lead to a better understanding of the underlying mechanisms of these processes.
Synthesemethoden
The synthesis of MPFA involves several steps, starting with the reaction of 4-methylpiperidine with 2-bromoacetophenone to form 2-(4-methyl-1-piperidinyl)acetophenone. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a base to form MPFA. The final product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
MPFA has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to have high affinity and selectivity for the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. MPFA has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
Molekularformel |
C17H20N2O2 |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-13-8-10-19(11-9-13)15-6-3-2-5-14(15)18-17(20)16-7-4-12-21-16/h2-7,12-13H,8-11H2,1H3,(H,18,20) |
InChI-Schlüssel |
WJWOFTXPYRMQGD-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)

![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)
![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)


![N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
![N-{4-methoxy-3-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244487.png)
![5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244490.png)
![N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide](/img/structure/B244492.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244493.png)
![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244497.png)